[(3-Chloro-4-methoxyphenyl)amino]carbonitrile
Overview
Description
[(3-Chloro-4-methoxyphenyl)amino]carbonitrile is an organic compound with the molecular formula C8H7ClN2O It is characterized by the presence of a chloro group, a methoxy group, and an amino group attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-methoxyphenyl)amino]carbonitrile typically involves the reaction of 3-chloro-4-methoxyaniline with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:
[ \text{3-chloro-4-methoxyaniline} + \text{cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-methoxyphenyl)amino]carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: [(3-Amino-4-methoxyphenyl)amino]carbonitrile, [(3-Thio-4-methoxyphenyl)amino]carbonitrile.
Reduction: [(3-Chloro-4-methoxyphenyl)amino]methylamine.
Oxidation: [(3-Chloro-4-hydroxyphenyl)amino]carbonitrile.
Scientific Research Applications
[(3-Chloro-4-methoxyphenyl)amino]carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-Chloro-4-methoxyphenyl)amino]carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-4-methoxyphenyl)amino]formonitrile
- [(3-Chloro-4-methoxyphenyl)amino]acetonitrile
- [(3-Chloro-4-methoxyphenyl)amino]benzonitrile
Uniqueness
[(3-Chloro-4-methoxyphenyl)amino]carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and nitrile groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-2-6(11-5-10)4-7(8)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJVUZBCKFOFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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